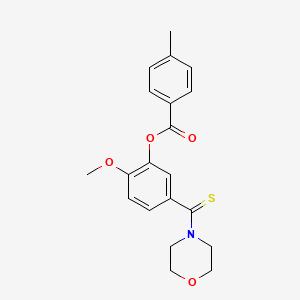![molecular formula C18H17N3O3S2 B11664659 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11664659.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety, makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyl-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Hydrazid-Einheit abzielen und diese in das entsprechende Amin umwandeln.
Substitution: Der Benzothiazolring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Halogenierte Benzothiazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene chemische Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der biologischen Forschung wird die Verbindung auf ihre potenziellen antimikrobiellen und krebshemmenden Aktivitäten untersucht. Sie hat vielversprechende Ergebnisse bei der Hemmung des Wachstums bestimmter Bakterienstämme und Krebszelllinien gezeigt.
Medizin
In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre entzündungshemmenden Eigenschaften machen sie zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Industrie
Im Industriesektor wird die Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. verbesserte thermische Stabilität und Leitfähigkeit.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]acetohydrazid beinhaltet mehrere Pfade:
Antimikrobielle Aktivität: Die Verbindung stört die Zellmembran von Bakterien, was zu Zelllyse und Tod führt.
Krebshemmende Aktivität: Sie induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Enzymen und Hemmung wichtiger Signalwege, die an der Zellproliferation beteiligt sind.
Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von pro-inflammatorischen Zytokinen und reduziert die Aktivität von Cyclooxygenase-Enzymen.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves multiple pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazid: Fehlt die 4-Hydroxy-3-methoxyphenyl-Gruppe, was zu unterschiedlichen biologischen Aktivitäten führt.
N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]acetohydrazid: Fehlt der Benzothiazolring, was zu reduzierten antimikrobiellen und krebshemmenden Eigenschaften führt.
Einzigartigkeit
Das Vorhandensein sowohl des Benzothiazolrings als auch der 4-Hydroxy-3-methoxyphenyl-Gruppe in 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]acetohydrazid trägt zu seinen einzigartigen biologischen Aktivitäten bei. Diese Kombination verstärkt seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren, was sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht.
Eigenschaften
Molekularformel |
C18H17N3O3S2 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-11(12-7-8-14(22)15(9-12)24-2)20-21-17(23)10-25-18-19-13-5-3-4-6-16(13)26-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11+ |
InChI-Schlüssel |
MYMIZBCEONVVJM-RGVLZGJSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)O)OC |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11664576.png)
![N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11664583.png)
![(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11664589.png)
![N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664590.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide](/img/structure/B11664597.png)
![N-(4-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11664605.png)
![ethyl (2Z)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664609.png)
![Methyl 2-{[(phenylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664616.png)
![7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11664622.png)
![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B11664631.png)
![propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11664641.png)
![2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11664653.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664666.png)

